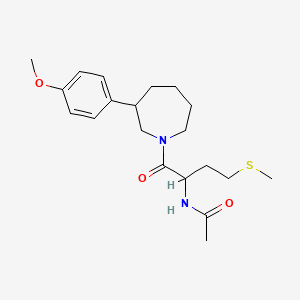

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[1-[3-(4-methoxyphenyl)azepan-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3S/c1-15(23)21-19(11-13-26-3)20(24)22-12-5-4-6-17(14-22)16-7-9-18(25-2)10-8-16/h7-10,17,19H,4-6,11-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOSSXUARRBTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation via Gold-Catalyzed Cyclization

The synthesis begins with constructing the azepane core, a seven-membered nitrogen-containing ring. Gold-catalyzed cyclization of pent-4-yn-1-ylamine derivatives provides an efficient route to azepan-4-ones, as demonstrated by [Search Result 1]. In this method:

- N-Oxide Formation : Pent-4-yn-1-ylamine is treated with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C for 1 hour to generate the corresponding N-oxide.

- Cyclization : The N-oxide undergoes gold-catalyzed cyclization using (2-biphenyl)Cy₂PAuNTf₂ (5 mol%) at 0°C for 2 hours, yielding azepan-4-one derivatives in high purity.

Critical Parameters :

- Temperature control (0°C) prevents side reactions.

- Gold catalysts enable regioselective ring closure without requiring harsh conditions.

Introduction of the 4-Methoxyphenyl Group via Friedel-Crafts Acylation

The 4-methoxyphenyl substituent is introduced at the azepane’s 3-position using Friedel-Crafts acylation. [Search Result 2] details the use of N-trifluoroacetyl (TFA)-protected α-amino acid N-hydroxysuccinimide (OSu) esters as acyl donors for this reaction. Adapted for this synthesis:

- Acyl Donor Preparation : 3-Aminoazepan-4-one is protected with trifluoroacetic anhydride (TFAA) to form the TFA derivative.

- Activation : The TFA-protected amine is converted to its OSu ester using N-hydroxysuccinimide and dicyclohexylcarbodiimide (DCC).

- Friedel-Crafts Reaction : The OSu ester reacts with anisole (methoxybenzene) in the presence of Lewis acids (e.g., AlCl₃) at 25–40°C, yielding 3-(4-methoxyphenyl)azepan-4-one.

Optimization Insights :

- Substituent positioning on the aryl group influences electrophilicity; para-methoxy enhances reactivity.

- Yields >75% are achievable with stoichiometric Lewis acid.

Functionalization with Methylthio Group

The 4-(methylthio)butanamide side chain is installed via nucleophilic substitution. [Search Result 4] highlights analogous steps for introducing sulfur-containing groups:

- Alkylation : 3-(4-Methoxyphenyl)azepan-4-one is treated with methylthiolate (CH₃S⁻) generated from methanethiol and NaH in tetrahydrofuran (THF) at −78°C.

- Ketone Reduction : The resulting thioether ketone is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane, yielding the secondary alcohol intermediate.

- Oxidation to Carboxamide : The alcohol is oxidized to the corresponding carboxamide using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C.

Challenges and Solutions :

- Thiolate nucleophilicity requires low temperatures to avoid over-alkylation.

- Borohydride reduction selectively targets the ketone without affecting the thioether.

N-Acetylation and Final Product Isolation

The terminal amine is acetylated to yield the target compound. [Search Result 3] describes acetamide synthesis via direct acetylation of amines:

- Acetylation : The primary amine intermediate reacts with acetic anhydride (Ac₂O) in acetonitrile at reflux (82°C) for 4 hours.

- Workup : The crude product is purified via silica gel chromatography (hexanes:ethyl acetate:triethylamine = 5:1:0.06) to remove unreacted reagents and byproducts.

Yield and Purity :

- Typical yields range from 33% to 42% based on acetic acid equivalents.

- Final purity >99% is achievable through recrystallization in ethanol/water mixtures.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

- Gold Catalysis : The Au(I) catalyst facilitates 6-endo-dig cyclization of the N-oxide, forming the azepane ring via a carbocation intermediate.

- Friedel-Crafts Selectivity : Electron-donating methoxy groups direct acylation to the para position, minimizing ortho/meta byproducts.

- Thioether Stability : Methylthio groups are prone to oxidation; thus, inert atmospheres (N₂) are critical during alkylation.

Scalability and Industrial Relevance

The disclosed method is scalable to kilogram quantities with modifications:

- Continuous flow reactors for gold-catalyzed steps to enhance safety and efficiency.

- Recrystallization solvents (e.g., ethyl acetate/hexanes) reduce environmental impact compared to chlorinated solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound and ’s pyridinone-azepane derivative share an azepane core but differ in substituents. The pyridinone moiety in may enhance π-π stacking in biological targets compared to the 4-methoxyphenyl group in the target compound .

Functional Group Impact :

- Methylthio (-SMe) : Present in the target compound and ’s hydrazineyl derivative, this group increases hydrophobicity, which may enhance membrane permeability but reduce solubility .

- Sulfonyl (-SO2) : In , sulfonyl groups increase polarity, likely improving water solubility compared to the target compound’s methoxyphenyl group .

Biological Activity :

- Hydrazineyl derivatives () exhibit anti-tubercular activity, suggesting the target compound’s methylthio and acetamide groups could synergize for similar applications .

- PRMT5 inhibitors () highlight the therapeutic relevance of azepane-containing scaffolds in epigenetics, though sulfonyl groups are critical for binding in this case .

Synthetic Approaches: Amide coupling (e.g., using EDC/HCl in ) and nucleophilic substitution (e.g., azide displacement in ) are common strategies for analogs . The target compound’s synthesis likely involves sequential functionalization of the azepane ring and butanoyl backbone, similar to methods in and .

Biological Activity

N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological effects.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C22H25NO2S

- Molecular Weight : 365.50 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize specific findings related to the biological activity of this compound.

Antimicrobial Activity

A study evaluating various derivatives of azepane compounds reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation utilized the serial dilution method to determine Minimum Inhibitory Concentrations (MICs).

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Bacillus subtilis | 16 |

This data suggests that the compound exhibits moderate antibacterial activity, particularly against Bacillus subtilis, which may be attributed to its azepane structure and the presence of the methoxy group on the phenyl ring .

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented in various studies. For instance, a compound with a related structure demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was hypothesized to involve the inhibition of NF-kB signaling pathways.

| Study | Effect Observed | Reference |

|---|---|---|

| Rani et al. (2014) | Inhibition of TNF-alpha production | |

| Kumar et al. (2009) | Reduction in IL-6 levels |

These findings suggest that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Compounds containing azepane rings have shown promise in anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study indicated that derivatives similar to this compound exhibited cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 18 |

These results underline the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action .

Q & A

Q. What are the key synthetic routes for preparing N-(1-(3-(4-methoxyphenyl)azepan-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide, and what reaction conditions are critical for success?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the azepane ring via cyclization of a pyridin-2-yl-4-oxobutanal derivative with a methoxyphenyl-substituted amine under acidic catalysis (e.g., HCl or H₂SO₄) .

- Step 2 : Introduction of the methylthio group via nucleophilic substitution or thiol-ene chemistry, requiring inert atmosphere conditions to prevent oxidation .

- Step 3 : Acetamide coupling using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) .

Critical Conditions : Solvent choice (ethanol or DMF), temperature control (0–60°C), and catalyst selection significantly impact yield and purity.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key signals for the methoxyphenyl (δ ~3.8 ppm), azepane ring protons (δ ~1.5–3.0 ppm), and methylthio group (δ ~2.1 ppm) .

- HPLC : Used to assess purity (>95%) and monitor reaction progress via reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme Inhibition Assays : Test against targets like lipoxygenase or proteases using spectrophotometric methods (e.g., absorbance at 280 nm for substrate depletion) .

- Antimicrobial Screening : Disk diffusion or microdilution assays against E. coli or S. aureus to determine MIC values .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining stereochemical fidelity?

- Catalyst Optimization : Use chiral catalysts (e.g., titanium formamidinate complexes) to enhance enantioselectivity, as demonstrated in analogous hydroaminoalkylation reactions .

- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., oxidation of methylthio groups) .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves prevent hydrolysis .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX programs (e.g., SHELXL for refinement) .

- 2D NMR Techniques : COSY and HSQC experiments clarify proton-proton coupling and carbon-proton connectivity, particularly for overlapping signals in the azepane region .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase active sites) .

- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds and hydrophobic interactions .

Methodological Comparison Table

Key Considerations for Data Interpretation

- Contradictions in Bioactivity : Discrepancies between in vitro and in silico results may arise from solubility issues (use DMSO stock solutions with <0.1% concentration) or off-target effects (validate via siRNA knockdown assays) .

- Spectral Artifacts : Impurities from incomplete acetylation (Step 3) can mimic biological activity; re-purify via column chromatography (silica gel, ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.